Fenpropidin-d10

Pesticide residue analysis Method validation LC-MS/MS

Fenpropidin-d10 is a stable isotope-labeled analog of the agricultural fungicide fenpropidin, distinguished by the incorporation of ten deuterium atoms (D) into its piperidine ring structure. With a molecular formula of C₁₉H₂₁D₁₀N and a molecular weight of 283.52 g/mol, this deuterated compound serves as a critical internal standard (IS) in analytical workflows.

Molecular Formula C₁₉H₂₁D₁₀N
Molecular Weight 283.52
Cat. No. B1162104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpropidin-d10
SynonymsF 3240-d10;  Fenpropidine-d10;  Mildin-d10;  Patrol-d10;  1-[3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropyl]piperidine-d10;  1-(3-(4-(tert-Butyl)phenyl)-2-methylpropyl)piperidine-d10
Molecular FormulaC₁₉H₂₁D₁₀N
Molecular Weight283.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenpropidin-d10: Deuterated Internal Standard for Precise Fungicide Residue Quantification


Fenpropidin-d10 is a stable isotope-labeled analog of the agricultural fungicide fenpropidin, distinguished by the incorporation of ten deuterium atoms (D) into its piperidine ring structure . With a molecular formula of C₁₉H₂₁D₁₀N and a molecular weight of 283.52 g/mol, this deuterated compound serves as a critical internal standard (IS) in analytical workflows . It is specifically designed to correct for matrix effects, ionization variability, and sample preparation losses during the quantitative analysis of fenpropidin residues in complex matrices via liquid or gas chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS/MS) [1]. Its primary value proposition is enabling regulatory-compliant, high-accuracy residue monitoring in environmental and food safety studies [2].

Why Unlabeled Fenpropidin or Other Analogs Cannot Substitute Fenpropidin-d10 in Regulated Quantification


In quantitative mass spectrometry, substituting Fenpropidin-d10 with its unlabeled parent compound (fenpropidin) or a non-isotopic structural analog introduces significant analytical error. Unlabeled fenpropidin cannot be differentiated from the native analyte, rendering accurate quantification impossible in samples containing the target residue [1]. Conversely, structural analogs (e.g., fenpropimorph, spiroxamine) exhibit distinct physicochemical properties, leading to divergent extraction recoveries, chromatographic retention times, and ionization efficiencies compared to fenpropidin, thus failing to correct for matrix-induced signal suppression or enhancement [2]. As highlighted in method validation studies, the use of non-isotopic internal standards can result in accuracy and precision that fall outside the acceptable ranges (e.g., 70-120% recovery, RSD >20%) mandated by regulatory guidelines like SANTE/11312/2021 [3].

Quantitative Evidence for Fenpropidin-d10 Differentiation in Analytical Performance


Superior Recovery and Precision in Pesticide Residue Analysis

In a multi-residue method for analyzing particle-associated pesticides, the use of deuterated internal standards with 10 or more deuterium atoms—a key feature of Fenpropidin-d10—was directly associated with achieving acceptable method accuracy and precision. The study reported recoveries ranging from 73% to 103% and relative standard deviations (RSDs) below 25% for eight target compounds when using these highly deuterated internal standards [1].

Pesticide residue analysis Method validation LC-MS/MS

Minimized Matrix Effects and Ionization Variability in Complex Matrices

Stable isotopically labeled (SIL) internal standards like Fenpropidin-d10 are the 'first choice' for LC-MS/MS assays because their near-identical physicochemical properties to the analyte allow them to co-elute and experience identical ionization conditions [1]. This effectively corrects for variable matrix effects and ion suppression/enhancement, which are major sources of error when using unlabeled fenpropidin or structural analogs [2].

Matrix effects Ion suppression Isotope dilution

Optimized Mass Spectrometric Differentiation with a 10-Dalton Mass Shift

Fenpropidin-d10 provides a distinct mass shift of approximately +10 Da relative to unlabeled fenpropidin (MW 273.46 vs. 283.52) [1]. This significant mass difference is critical for minimizing isotopic crosstalk between the analyte and internal standard channels in SRM/MRM experiments, ensuring a clean, interference-free signal for accurate peak integration and quantification .

Mass spectrometry Isotopic labeling Internal standard

High Isotopic Purity Ensures Accurate Quantification

Commercially available Fenpropidin-d10 is specified with high isotopic purity (typically ≥98%) [1]. This is crucial because the presence of unlabeled fenpropidin (impurity) in the internal standard stock solution would directly contribute to the analyte signal, leading to a positive bias and overestimation of residue concentrations. This is particularly critical when quantifying low-level residues near the limit of quantification (LOQ).

Isotopic purity Method validation Stable isotope

High-Value Application Scenarios for Fenpropidin-d10 in Analytical Chemistry


Regulatory-Compliant Pesticide Residue Monitoring in Food and Feed

In laboratories conducting official food control under regulations like EU MRLs or US EPA tolerances, Fenpropidin-d10 is essential for generating LC-MS/MS data that meets strict method validation criteria (e.g., SANTE guidelines). Its use corrects for matrix effects in complex food matrices (e.g., wheat, grapes) and ensures recovery and precision fall within the required 70-120% range, as demonstrated by studies on similar highly deuterated standards [1].

Environmental Fate and Ecotoxicology Studies

For researchers investigating the dissipation kinetics, soil adsorption, and transport of fenpropidin in agricultural ecosystems, Fenpropidin-d10 enables accurate quantification of the parent compound and its metabolites in challenging environmental samples (soil, sediment, surface water). Its ability to compensate for extraction losses and matrix suppression is critical for constructing reliable mass balances and assessing environmental risk [1][2].

Pharmacokinetic and Metabolism Investigations in Plants

In studies exploring the uptake, translocation, and stereoselective metabolism of fenpropidin in crops, Fenpropidin-d10 serves as a robust internal standard for LC-MS/MS assays. This allows for the precise measurement of fenpropidin enantiomers and potential metabolites, providing accurate data on the compound's behavior and potential for bioaccumulation, which is crucial for both academic research and industrial stewardship [2].

Method Development and Inter-Laboratory Validation Studies

When developing new analytical methods or participating in proficiency testing (PT) schemes, Fenpropidin-d10 is the definitive choice for an internal standard. Its well-defined properties and performance as a SIL-IS ensure data comparability across different laboratories and instrument platforms, a requirement for establishing standardized and internationally accepted analytical protocols [1].

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